Citryl-CoA (CAS 3131-26-8) is a high-energy thioester intermediate central to the tricarboxylic acid cycle and cytosolic lipid biosynthesis [1]. Formed transiently by citrate synthase via the condensation of acetyl-CoA and oxaloacetate, and cleaved by ATP-citrate lyase (ACLY) to yield acetyl-CoA and oxaloacetate, it represents the critical mechanistic bridge in these fundamental metabolic pathways [2]. For commercial and research procurement, authentic citryl-CoA is utilized primarily as a pre-formed intermediate to isolate specific enzymatic half-reactions, trap closed-conformation enzyme states, and serve as a high-affinity benchmark for designing mechanism-based inhibitors targeting ACLY-driven lipogenesis [3].
Substituting pre-formed citryl-CoA with its in situ generated precursors (acetyl-CoA and oxaloacetate) or its cleavage products (citrate and CoA) fundamentally compromises pre-steady-state kinetic assays and structural biology workflows[1]. Because the condensation of acetyl-CoA and oxaloacetate is rapid while the subsequent hydrolysis of citryl-CoA is the rate-limiting step, relying on in situ generation masks the specific kinetics of the hydrolysis half-reaction[2]. Furthermore, ground-state precursors fail to induce the complete closed ligase conformation of citrate synthase or the specific intermediate-bound state of ACLY [3]. Procuring the exact citryl-CoA molecule is mandatory for decoupling these half-reactions and accurately measuring intermediate binding affinities without confounding condensation kinetics [1].
In steady-state turnover of citrate synthase, the overall catalytic rate (kcat) is overwhelmingly dominated by the hydrolysis of the citryl-CoA intermediate [1]. When researchers use pre-formed citryl-CoA rather than the acetyl-CoA and oxaloacetate precursor mix, they can directly isolate and quantify this rate-limiting step without the confounding rapid condensation kinetics. Studies demonstrate that citryl-CoA hydrolysis completely determines the kcat, making the direct procurement of this intermediate essential for accurate measurement of the hydrolysis half-reaction [1].
| Evidence Dimension | Reaction rate determination (kcat bottleneck) |
| Target Compound Data | Directly isolates the rate-limiting hydrolysis half-reaction |
| Comparator Or Baseline | Acetyl-CoA + Oxaloacetate (masks hydrolysis kinetics behind rapid condensation) |
| Quantified Difference | Hydrolysis is the slowest step, completely defining steady-state kcat |
| Conditions | Steady-state multiple turnover experiments (e.g., pig heart and TpCS) |
Allows enzymologists to decouple the condensation and hydrolysis half-reactions, providing precise kinetic data for the rate-limiting step.
Citryl-CoA and its structural analogs exhibit profoundly higher binding affinities for citrate synthase compared to ground-state precursors like acetyl-CoA [1]. Quantitative binding studies reveal that transition-state/intermediate analogs of citryl-CoA achieve a dissociation constant (Ks) of approximately 0.07 µM in the ternary complex, representing an affinity up to 100-fold higher than that of enolic acetyl-CoA (binary Ks ~230 µM) [1]. This ultra-tight binding is required to drive the enzyme from its open hydrolase form to its closed ligase conformation, a structural shift that ground-state precursors cannot stably maintain.
| Evidence Dimension | Binding Affinity (Ks) in ternary complex |
| Target Compound Data | ~0.07 µM (for citryl-CoA intermediate analogs) |
| Comparator Or Baseline | 230 µM (Acetyl-CoA binary complex) |
| Quantified Difference | ~100-fold higher affinity for the intermediate state |
| Conditions | Ternary inhibitor-oxaloacetate-enzyme complex binding assays |
Essential for structural biologists who must trap the closed, active conformation of citrate synthase for high-resolution X-ray crystallography.
In the context of ATP-citrate lyase (ACLY)—a major pharmacological target for hypolipidemic and anti-cancer therapies—citryl-CoA serves as a critical high-affinity benchmark [1]. Kinetic evaluations show that citryl-CoA binds to ACLY with a Km of approximately 28 µM, which is significantly tighter than the primary substrate citrate (Km ~100 µM) [1]. Because citryl-CoA represents the actual ligated intermediate before retro-Claisen cleavage, it provides a far more accurate structural and kinetic baseline for designing multisubstrate analogue inhibitors.
| Evidence Dimension | Michaelis Constant (Km) for ACLY binding |
| Target Compound Data | Km = 28 µM (Citryl-CoA) |
| Comparator Or Baseline | Km = 100 µM (Citrate) |
| Quantified Difference | >3.5-fold tighter binding affinity |
| Conditions | Recombinant ACLY kinetic assays |
Provides a superior, high-affinity structural template for medicinal chemists designing mechanism-based ACLY inhibitors for metabolic diseases.
Because citryl-CoA hydrolysis is the rate-limiting step that defines the overall kcat of citrate synthase, procuring the pre-formed intermediate is the only way to cleanly isolate the hydrolysis half-reaction [1]. This is the optimal choice for enzymologists conducting stopped-flow or rapid-quench kinetic assays who need to eliminate the confounding variables of the initial acetyl-CoA and oxaloacetate condensation step.
The ~100-fold higher binding affinity of citryl-CoA and its stable analogs compared to acetyl-CoA makes it the definitive reagent for structural biology[2]. It is specifically required to induce and stabilize the closed ligase conformation of citrate synthase, enabling high-resolution X-ray crystallography of the true intermediate-bound state rather than the open, solvent-exposed ground state.
With a Km of 28 µM for ACLY, citryl-CoA binds significantly tighter than bulk citrate [3]. Pharmaceutical researchers targeting ACLY for hypolipidemic or oncology indications utilize citryl-CoA as the benchmark scaffold to design multisubstrate analogue inhibitors that simultaneously occupy both the citrate and CoA binding pockets, mimicking the high-affinity intermediate state.